
1,3,5-Tribromobenzene
Overview
Description
1,3,5-Tribromobenzene (TBB, C₆H₃Br₃) is a symmetric aromatic compound with three bromine atoms substituted at the 1, 3, and 5 positions of the benzene ring. Its molecular weight is 314.8 g/mol, and it appears as a pale yellow crystalline solid . Key properties include a boiling point of 544.2 K and a melting point of 395 K, with a melting enthalpy (ΔfusH) of 21.72 kJ/mol . TBB is insoluble in water but soluble in hot ethanol and acetic acid .
Synthesis: TBB is synthesized via bromination of aniline derivatives. For example, hydrobromic acid and bromine are used in diazotization reactions, with sodium nitrite facilitating intermediate formation .
Preparation Methods
1,3,5-Tribromobenzene can be synthesized through several methods:
Bromination of Aniline: Brominating aniline with elemental bromine produces 2,4,6-tribromoaniline.
Replacement of Amino Group: The amino group of 3,5-dibromoaniline can be replaced with bromine to yield this compound.
Alkyne Trimerisation: The action of light on bromoacetylene can effect an alkyne trimerisation to form this compound.
Decomposition and Reduction: Decomposition of 2,4,6-tribromophenylhydrazine or reduction of 2,4,6-tribromobenzenediazonium sulfate can also produce this compound.
Industrial production methods often involve the use of ethanol and benzene, followed by the addition of concentrated sulfuric acid and sodium nitrite, resulting in high purity and yield .
Chemical Reactions Analysis
1,3,5-Tribromobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki reactions with boronic acids to form trisubstituted benzenes.
Reduction Reactions: Reduction of this compound can yield corresponding brominated products.
Formation of Molecular Complexes: It forms molecular complexes with fullerenes and other compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. Major products formed include trisubstituted benzenes and brominated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1,3,5-Tribromobenzene serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is utilized in the preparation of 1,3,5-trimethoxytoluene, which is relevant in medicinal chemistry . Additionally, it acts as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the determination of cyanide levels in biological samples like human plasma and urine .
Table 1: Pharmaceutical Applications of this compound
Application | Description |
---|---|
Intermediate for APIs | Used in synthesizing 1,3,5-trimethoxytoluene |
Internal Standard for GC-MS | Assists in determining cyanide levels in biological samples |
Material Science Applications
In materials science, this compound is employed as a solid additive in organic solar cells. A recent study demonstrated that its incorporation enhances the vertical phase distribution within the photoactive layer of these cells. This optimization led to a significant increase in power conversion efficiency to 18.5%, marking it as one of the highest efficiencies reported for binary organic solar cells . The findings indicate that the use of this compound improves exciton generation rates and charge carrier mobility.
Case Study: Organic Solar Cells
- Study Title : Vertical Phase Regulation with this compound Leads to 18.5% Efficiency Binary Organic Solar Cells
- Authors : Zhu Chaofeng et al.
- Findings : The use of this compound resulted in enhanced device performance due to better morphology and charge dynamics .
Environmental Research
Historically, this compound was used as a heavy liquid solvent and motor oil additive. However, concerns regarding its environmental impact have led to assessments by regulatory bodies. The Government of Canada has evaluated this compound for its potential persistence and bioaccumulation risks . Although it is not currently manufactured or imported into Canada, its historical usage raises awareness about the need for monitoring potential environmental effects.
Table 2: Environmental Assessment Findings
Assessment Aspect | Findings |
---|---|
Persistence | Potentially persistent in the environment |
Bioaccumulation | May accumulate in organisms |
Current Status | Not in commerce; minimal current environmental risk |
Chemical Synthesis Applications
The compound is also significant in synthetic organic chemistry. It has been utilized as a precursor for various reactions leading to complex molecules. For example, it can undergo palladium-catalyzed amination reactions to yield tris(phenylamino)benzene derivatives with high yields . This application highlights its versatility as a building block in organic synthesis.
Example Reaction: Palladium-Catalyzed Amination
Mechanism of Action
The mechanism of action of 1,3,5-tribromobenzene involves its ability to form molecular complexes and participate in substitution reactions. It acts as a precursor to C₃-symmetric molecules and undergoes Suzuki reactions to form trisubstituted benzenes . The molecular targets and pathways involved include the formation of covalent organic frameworks and interactions with fullerenes .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Physical and Thermodynamic Properties
Key Observations :
- Halogen Effects : Bromine’s larger atomic size increases molecular weight and van der Waals forces, raising boiling points compared to chlorine and fluorine analogs.
- Symmetry : TBB’s symmetry enhances crystalline packing, whereas asymmetric halobenzenes exhibit varied solubility and reactivity.
Chemical Reactivity and Electronic Properties
- Electron-Withdrawing Effects : Bromine’s electronegativity deactivates the benzene ring, directing electrophilic substitutions to meta positions. Natural Bond Orbital (NBO) analysis shows significant electron delocalization in TBB, with HOMO-LUMO gaps indicating moderate reactivity .
- Comparison with Chlorinated Analogs : 1,3,5-Trichlorobenzene has weaker electron-withdrawing effects, making it less reactive in nucleophilic substitutions. However, 2,4,6-Trichloro-1,3,5-triazine outperforms TBB in charge transport due to stronger π-π stacking in PDI derivatives .
- Fluorinated Derivatives : 1,3,5-Trifluorobenzene’s smaller substituents reduce steric hindrance, enhancing solubility in polar solvents. Fluorine’s high electronegativity increases ring polarization but limits conjugation .
Biological Activity
1,3,5-Tribromobenzene (TBB) is a brominated aromatic compound with the molecular formula C₆H₃Br₃, known for its applications in flame retardants and as an intermediate in organic synthesis. This article explores the biological activity of TBB, focusing on its toxicity, potential health effects, and environmental impact.
- Molecular Weight : 314.80 g/mol
- Melting Point : 121-124 °C
- Boiling Point : 271 °C
- Density : 2.637 g/cm³ at 22 °C
Toxicological Profile
This compound has been studied for its toxicological effects on various biological systems. Key findings include:
- Cytotoxicity : Studies indicate that TBB exhibits cytotoxic effects on human cell lines, particularly affecting liver and lung cells. The mechanism of toxicity appears to involve oxidative stress and mitochondrial dysfunction .
- Endocrine Disruption : TBB has been identified as a potential endocrine disruptor. Research shows that it can interfere with hormone signaling pathways, which may lead to reproductive and developmental issues in exposed organisms .
Environmental Impact
TBB is classified as a persistent organic pollutant (POP), raising concerns regarding its environmental fate and bioaccumulation:
- Bioaccumulation : TBB has been detected in various environmental matrices, including sediments and biota. Its hydrophobic nature contributes to its accumulation in the fatty tissues of organisms .
- Ecotoxicity : Aquatic organisms exposed to TBB have shown adverse effects, including reduced growth rates and reproductive success. Toxicity assessments reveal significant impacts on fish and invertebrate populations .
Case Study 1: Aquatic Toxicity
A study conducted on the effects of TBB on freshwater fish demonstrated a concentration-dependent response. Fish exposed to high concentrations of TBB exhibited:
- Mortality Rates : Increased mortality was observed at concentrations above 10 µg/L.
- Behavioral Changes : Altered swimming patterns and feeding behaviors were noted in surviving individuals.
Case Study 2: Endocrine Disruption in Mammals
Research involving laboratory rodents exposed to TBB showed:
- Reproductive Effects : Male rodents exhibited decreased sperm counts and altered hormone levels after chronic exposure.
- Developmental Toxicity : Offspring from exposed mothers showed developmental delays and increased incidence of birth defects.
Data Summary Table
Q & A
Q. Basic: What are the key physicochemical properties of 1,3,5-tribromobenzene, and how are they experimentally characterized?
This compound (TBB) is a crystalline solid with a melting point of 117–121°C, boiling point of ~269°C, and density of 2.3 g/cm³. It is insoluble in water but soluble in organic solvents like hot ethanol and glacial acetic acid . Characterization typically involves:
- Melting point analysis via differential scanning calorimetry (DSC).
- Purity assessment using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) .
- Structural confirmation through nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.
- Solubility profiling via gravimetric methods in solvent systems .
Q. Advanced: How can researchers optimize the synthesis of this compound to improve yield and scalability?
The synthesis from 2,4,6-tribromoaniline and copper cyanide yields ~36% . Optimization strategies include:
- Catalyst screening : Testing alternatives to CuCN (e.g., Pd-based catalysts for cross-coupling reactions) .
- Solvent selection : Evaluating polar aprotic solvents (e.g., THF, DCM) to enhance reaction kinetics .
- Temperature control : Maintaining reaction temperatures between 80–100°C to avoid side reactions .
- Purification : Using column chromatography or recrystallization in ethanol to isolate high-purity TBB .
Q. Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., melting point variations)?
Discrepancies in reported properties (e.g., melting points ranging from 117–121°C vs. 115–120°C ) may arise from impurities or measurement techniques. To address this:
- Reproduce experiments : Validate data using standardized protocols (e.g., ASTM methods for melting point determination).
- Purity verification : Analyze samples via GC-MS or elemental analysis to confirm >98% purity .
- Cross-reference literature : Compare data with peer-reviewed studies and databases like NIST Chemistry WebBook .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during heating or solvent evaporation .
- Storage : Keep in airtight containers at 0–6°C to prevent degradation .
- Waste disposal : Follow EPA guidelines for halogenated organic waste, including incineration or approved solvent recovery .
Q. Advanced: How is this compound utilized as an internal standard in GC-MS for cyanide quantification?
TBB serves as a stable internal standard in cyanide analysis due to its inertness and distinct retention time. Methodological steps include:
- Derivatization : React cyanide with pentafluorobenzyl bromide to form a volatile adduct .
- Spiking : Add TBB (500–1,000 µg/mL in acetone) to plasma/urine samples before extraction .
- Instrument parameters : Use a DB-5MS column, electron ionization (70 eV), and monitor m/z 314 (TBB) and 198 (cyanide adduct) .
- Validation : Perform recovery studies (85–115%) and linearity checks (R² > 0.995) .
Q. Advanced: What experimental approaches are used to study TBB-fullerene molecular complexes, and how are interactions characterized?
TBB forms 1:2 molar ratio complexes with C₆₀ and C₇₀ fullerenes. Key methods include:
- UV-vis spectroscopy : Monitor absorbance shifts at 400–600 nm to confirm charge-transfer interactions .
- Job’s method : Determine stoichiometry by varying TBB:fullerene ratios .
- Thermogravimetric analysis (TGA) : Measure thermal stability of complexes up to 300°C .
- Computational modeling : Use density functional theory (DFT) to simulate π-π stacking and halogen bonding .
Q. Basic: What are the primary applications of this compound in materials science?
- Polymer synthesis : As a monomer for trifunctional aromatic polymers via Suzuki-Miyaura coupling .
- Liquid crystals : Incorporation into mesogenic cores for tunable phase behavior .
- Coordination chemistry : Ligand for palladium complexes in catalytic applications .
Q. Advanced: How can researchers mitigate degradation of this compound during long-term storage?
- Temperature control : Store at −20°C in amber vials to prevent photolytic debromination .
- Inert atmosphere : Use argon or nitrogen to displace oxygen in storage containers .
- Stability testing : Periodically analyze samples via GC-MS to detect decomposition products (e.g., dibromobenzenes) .
Q. Advanced: What analytical challenges arise when quantifying trace TBB in environmental samples, and how are they addressed?
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate TBB from water/soil .
- Detection limits : Enhance sensitivity via large-volume injection (5–10 µL) in GC-MS .
- Isotope dilution : Employ deuterated TBB (d₃-TBB) as a surrogate standard to correct for recovery losses .
Q. Basic: What are the critical steps in synthesizing TBB derivatives for pharmaceutical intermediates?
Properties
IUPAC Name |
1,3,5-tribromobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDUZLFWHVQCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052307 | |
Record name | 1,3,5-Tribromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-39-1 | |
Record name | 1,3,5-Tribromobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3,5-Tribromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 626-39-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3,5-tribromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Tribromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-tribromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3,5-TRIBROMOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3TD0U1OAQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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